molecular formula C15H16ClN3O3S2 B12156342 N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide

N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide

Cat. No.: B12156342
M. Wt: 385.9 g/mol
InChI Key: XOINZKDCOTWUSO-UHFFFAOYSA-N
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Description

N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a (6-chloropyridin-3-yl)carbonyl group and a thiophene-2-sulfonamide moiety. Its molecular architecture combines aromatic heterocycles (pyridine, thiophene) with a sulfonamide linker, making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C15H16ClN3O3S2

Molecular Weight

385.9 g/mol

IUPAC Name

N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C15H16ClN3O3S2/c16-13-4-3-11(10-17-13)15(20)19-7-5-12(6-8-19)18-24(21,22)14-2-1-9-23-14/h1-4,9-10,12,18H,5-8H2

InChI Key

XOINZKDCOTWUSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C(=O)C3=CN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. The chloropyridine is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is subsequently reacted with thiophene-2-sulfonamide to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like DMSO and methanol, as well as catalysts such as palladium or platinum. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related sulfonamide derivatives from the evidence, focusing on substituents, molecular weight, and physicochemical characteristics:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Physical State Notable Features
Target Compound 6-chloropyridin-3-yl carbonyl, thiophene-2-sulfonamide Not explicitly stated Likely solid Chloropyridine enhances electrophilicity; sulfonamide offers hydrogen bonding .
5-chloro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-thiophene-2-sulfonamide (Compound 25, Evd 3) Biphenyl-2-yloxy ethyl Not provided Yellow oil Bulky biphenyl group increases lipophilicity; may reduce aqueous solubility .
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-2'-(methoxymethyl)-3-(trifluoromethyl)biphenyl-4-sulfonamide (Evd 4) Methoxymethyl, trifluoromethyl biphenyl 568.016 Not reported Trifluoromethyl enhances metabolic stability; methoxymethyl may improve solubility .
N-(4,6-dimethylpyridin-2-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide TFA (Evd 1) Trifluoromethyl pyridine, carbothioamide Not provided Solid (TFA salt) Trifluoromethyl increases lipophilicity; carbothioamide offers distinct binding vs. sulfonamide .

Key Observations :

  • Substituent Effects: The target compound’s 6-chloropyridin-3-yl group provides moderate electron-withdrawing effects, contrasting with the trifluoromethyl groups in and , which are stronger electron-withdrawing and more lipophilic.
  • Molecular Weight : The compound in (568.016 g/mol) has a higher molecular weight due to the biphenyl and methoxymethyl groups, which may impact pharmacokinetics (e.g., absorption, distribution) compared to the target compound .
  • Physical State : While the target compound is likely a solid (based on analogs), Compound 25 exists as a yellow oil, indicating significant differences in crystallinity and intermolecular interactions .

Functional Group Influence on Bioactivity (Inferred)

  • Sulfonamide vs.
  • Chloropyridine vs. Trifluoromethyl : The 6-chloropyridine group may confer selectivity for targets sensitive to halogen bonding, while trifluoromethyl groups () enhance metabolic stability and membrane permeability .

Biological Activity

N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C15H16ClN3O3S2C_{15}H_{16}ClN_{3}O_{3}S_{2} with a molecular weight of approximately 385.9 g/mol. The compound features a thiophene ring, a piperidine moiety, and a chloropyridine substituent, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC15H16ClN3O3S2
Molecular Weight385.9 g/mol
CAS Number1282143-52-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the piperidine and thiophene rings, followed by the introduction of the chloropyridine moiety through carbonylation reactions. Optimization of reaction conditions is essential to achieve high yields and purity.

Biological Activity

Research indicates that sulfonamides exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been studied in various contexts:

Anticancer Activity
Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, assays conducted on breast cancer cells (MCF7 and MDA-MB-231) indicated significant cytotoxic effects, particularly when combined with conventional chemotherapeutics like doxorubicin. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial effects. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial folate synthesis.

Enzyme Inhibition
Research has shown that this compound may act as an inhibitor of certain enzymes involved in cancer progression and bacterial growth. For example, it has been evaluated for its inhibitory effects on carbonic anhydrase isoforms, which play roles in tumorigenesis and microbial metabolism.

Case Studies

  • Cytotoxicity in Cancer Cells : A study involving the treatment of MDA-MB-231 cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity (data not shown).
  • Antimicrobial Efficacy : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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